6,7-Dihydroxy vs. 5,6-Dihydroxy Regioisomerism: ~10-Fold Potency Differential in Integrase Inhibition
In a foundational structure-activity relationship study of arylamide HIV-1 integrase inhibitors, 6,7-dihydroxy-2-naphthoic acid (compound 17) demonstrated an IC50 of 4.7 µM, which was approximately 10-fold more potent than its 5,6-dihydroxy regioisomer (compound 19, IC50 = 62.4 µM) [1]. This is a class-level inference for the 6,7-dihydroxynaphthalene scaffold shared by the target compound, establishing that the 6,7-dihydroxy substitution pattern is significantly more favorable for target binding than the 5,6-dihydroxy arrangement. Direct data for the target compound in this assay are not available; the evidence is class-level but mechanistically relevant because both compounds share the identical 6,7-dihydroxynaphthalen-2-yl core.
| Evidence Dimension | HIV-1 integrase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No direct data; compound shares 6,7-dihydroxynaphthalen-2-yl core with compound 17 |
| Comparator Or Baseline | 6,7-dihydroxy-2-naphthoic acid (17): IC50 = 4.7 µM; 5,6-dihydroxy isomer (19): IC50 = 62.4 µM |
| Quantified Difference | ~10-fold potency advantage for 6,7-dihydroxy over 5,6-dihydroxy regioisomer |
| Conditions | In vitro HIV-1 integrase strand transfer assay; monomeric naphthoic acid units |
Why This Matters
Procurement of the 6,7-dihydroxy regioisomer rather than the 5,6-dihydroxy isomer is essential for any program targeting the 6,7-dihydroxynaphthalene pharmacophore, as the regioisomeric identity alone can produce an order-of-magnitude difference in biological potency.
- [1] Zhao, H.; Neamati, N.; Mazumder, A.; Sunder, S.; Pommier, Y.; Burke, T. R. Arylamide Inhibitors of HIV-1 Integrase. J. Med. Chem. 1997, 40 (8), 1186–1194. View Source
